8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
CAS No.: 329695-48-9
Cat. No.: VC21450693
Molecular Formula: C10H11BrN4O2
Molecular Weight: 299.12g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329695-48-9 |
|---|---|
| Molecular Formula | C10H11BrN4O2 |
| Molecular Weight | 299.12g/mol |
| IUPAC Name | 8-bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C10H11BrN4O2/c1-5(2)4-15-6-7(12-9(15)11)14(3)10(17)13-8(6)16/h1,4H2,2-3H3,(H,13,16,17) |
| Standard InChI Key | LCUKJIAGXIIGTR-UHFFFAOYSA-N |
| SMILES | CC(=C)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
| Canonical SMILES | CC(=C)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Introduction
8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a synthetic purine derivative, characterized by its unique structural features, including a bromine atom at the 8th position, a methyl group at the 3rd position, and a 2-methylprop-2-enyl group at the 7th position. This compound is of interest in various chemical and biological studies due to its potential applications in medicinal chemistry and biochemical research.
Synthesis and Preparation
The synthesis of 8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves the modification of existing purine derivatives. Although specific synthetic routes for this compound are not detailed in the available literature, similar purine derivatives are often synthesized through bromination reactions using bromine or N-bromosuccinimide (NBS) as brominating agents, followed by alkylation reactions to introduce the 2-methylprop-2-enyl group.
Types of Reactions
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Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.
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Oxidation and Reduction: While less common, the compound can participate in redox reactions.
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Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, yielding different derivatives.
Applications
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Medicinal Chemistry: This compound serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting purinergic receptors.
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Biochemical Research: It can be used as a probe to study enzyme interactions and metabolic pathways involving purines.
Biological Activity and Research Findings
While specific biological activity data for 8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione are not available, similar purine derivatives have shown antimicrobial properties and phosphodiesterase inhibition. The structural modifications in this compound could influence its binding affinity to purinergic receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
| Compound | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|
| 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | C6H5BrN4O2 | 93703-24-3 | Bromine at 8th position, methyl at 3rd position |
| 8-Bromo-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione | C15H23BrN4O2 | 106939-14-4 | Nonyl group at 7th position |
| 8-Bromo-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione | C9H11BrN4O2 | 101071-97-0 | Propyl group at 7th position |
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